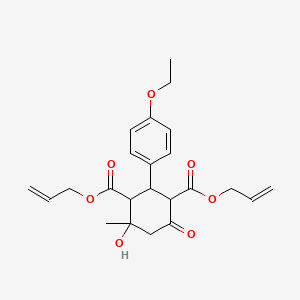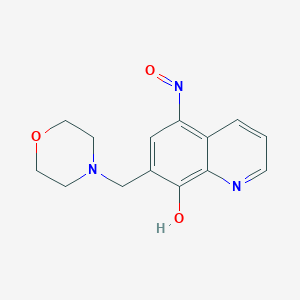![molecular formula C22H18F3N3O2S B15024212 N-(4-acetylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B15024212.png)
N-(4-acetylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-acetylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylphenyl group, a phenyl-pyrimidinyl group with a trifluoromethyl substituent, and a sulfanyl-propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the acetylphenyl intermediate: This can be achieved through Friedel-Crafts acylation of benzene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the pyrimidinyl intermediate: The pyrimidine ring can be constructed via a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of intermediates: The acetylphenyl and pyrimidinyl intermediates can be coupled using a suitable cross-coupling reaction, such as a Suzuki or Heck reaction, in the presence of a palladium catalyst.
Introduction of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
“N-(4-acetylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: As a precursor for the development of advanced materials with unique properties.
作用机制
The mechanism of action of “N-(4-acetylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfanyl group can participate in redox reactions.
相似化合物的比较
Similar Compounds
- N-(4-acetylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
- N-(4-acetylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide
Uniqueness
“N-(4-acetylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfanyl group provides redox activity.
属性
分子式 |
C22H18F3N3O2S |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
N-(4-acetylphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C22H18F3N3O2S/c1-13(29)15-8-10-17(11-9-15)26-20(30)14(2)31-21-27-18(16-6-4-3-5-7-16)12-19(28-21)22(23,24)25/h3-12,14H,1-2H3,(H,26,30) |
InChI 键 |
VBHKIQWTGIEQTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B15024129.png)
![6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-methyl-2H-pyridazin-3-one](/img/structure/B15024132.png)
![7-Methyl-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024138.png)
![13-(4-methylpiperidin-1-yl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B15024140.png)
![Diethyl 5-[({[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15024155.png)
![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024159.png)

![7-(2-chlorobenzyl)-8-[(4-hydroxybutan-2-yl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15024177.png)
![N-(2-chlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B15024178.png)
![N-(prop-2-en-1-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15024184.png)
![cyclohexyl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B15024190.png)
![6,6-Dimethyl-9-(4-methylphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B15024194.png)

![methyl 4-{[(4-fluorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15024215.png)
